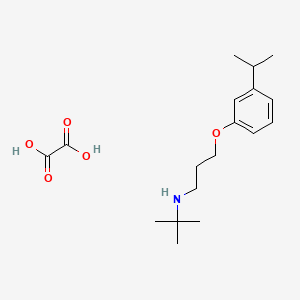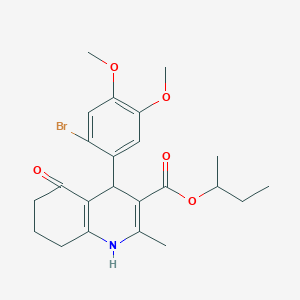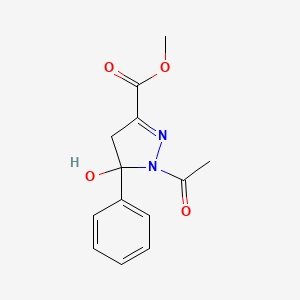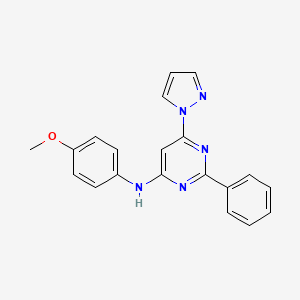![molecular formula C19H26N2O5 B4941609 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, commonly known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JNJ-42165279 is a selective and potent inhibitor of the histone lysine demethylase 1A (KDM1A), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.
作用機序
4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine is an enzyme that plays a crucial role in the epigenetic regulation of gene expression by removing methyl groups from histone proteins. JNJ-42165279 selectively inhibits the enzymatic activity of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, leading to the accumulation of methylated histones and altered gene expression. This alteration in gene expression can induce differentiation and inhibit proliferation of cancer cells, improve cognitive function, and have antidepressant-like effects.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to induce differentiation and inhibit proliferation of cancer cells, improve cognitive function, and have antidepressant-like effects. In addition, JNJ-42165279 has been found to reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. JNJ-42165279 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
JNJ-42165279 has several advantages for lab experiments, including its high potency and selectivity for 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine, favorable pharmacokinetic profile, and well-established synthesis method. However, JNJ-42165279 also has some limitations, including its relatively low solubility in water and limited availability.
将来の方向性
There are several future directions for research on JNJ-42165279. One potential avenue is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to explore the combination of JNJ-42165279 with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to elucidate the precise mechanism of action of JNJ-42165279 and to identify potential biomarkers for patient selection and monitoring.
合成法
JNJ-42165279 was first synthesized by Janssen Research and Development, LLC. The synthesis method involves the reaction of 4-(2-nitrophenyl)isoxazole with 4-(aminomethyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound 4-(4-(2-nitrophenyl)isoxazol-5-yl)phenylmethanol. This intermediate is then reacted with 1-(3-methoxypropanoyl)piperidine in the presence of trifluoroacetic acid to yield JNJ-42165279.
科学的研究の応用
JNJ-42165279 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. The selective inhibition of 4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine by JNJ-42165279 has been shown to induce differentiation and inhibit proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, JNJ-42165279 has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. JNJ-42165279 has also been shown to have antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
3-methoxy-1-[4-[4-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-14-9-18(22)20-11-7-17(8-12-20)26-16-5-3-15(4-6-16)19(23)21-10-2-13-25-21/h3-6,17H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGPVLEOQRDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
![N-methyl-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4941553.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)

![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941618.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)


